molecular formula C23H18N4O6 B11707430 4-(3,5-dinitrobenzoyl)-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

4-(3,5-dinitrobenzoyl)-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

Cat. No.: B11707430
M. Wt: 446.4 g/mol
InChI Key: YWUHEPNEAJGDIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,5-DINITROBENZOYL)-7-METHYL-5-PHENYL-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-2-ONE is a complex organic compound that belongs to the benzodiazepine family. Benzodiazepines are known for their wide range of applications, particularly in the field of medicine as anxiolytics, sedatives, and muscle relaxants. This specific compound is characterized by the presence of a 3,5-dinitrobenzoyl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-DINITROBENZOYL)-7-METHYL-5-PHENYL-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-2-ONE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Mechanism of Action

The mechanism of action of 4-(3,5-DINITROBENZOYL)-7-METHYL-5-PHENYL-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-2-ONE involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects . The molecular targets include the GABA_A receptor subunits, and the pathways involved are primarily related to neurotransmitter modulation .

Properties

Molecular Formula

C23H18N4O6

Molecular Weight

446.4 g/mol

IUPAC Name

4-(3,5-dinitrobenzoyl)-7-methyl-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C23H18N4O6/c1-14-7-8-20-19(9-14)22(15-5-3-2-4-6-15)25(13-21(28)24-20)23(29)16-10-17(26(30)31)12-18(11-16)27(32)33/h2-12,22H,13H2,1H3,(H,24,28)

InChI Key

YWUHEPNEAJGDIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)CN(C2C3=CC=CC=C3)C(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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